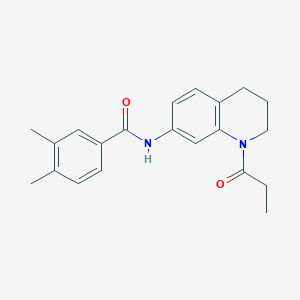

3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-9-10-18(13-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEODOUBGLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Starting Materials

Reaction Conditions

The reaction is conducted in a deep eutectic solvent (DES) composed of choline chloride and urea (1:2 molar ratio) at 110°C for 3 hours. DES acts as both a green solvent and a catalyst, enhancing reaction efficiency and stereoselectivity.

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Time | 3 hours |

| Solvent | DES (ChCl:urea, 1:2) |

| Yield | 79% |

The product, 7-nitro-2,4-diaryl-3-methyl-THQ , is isolated as a white solid. X-ray diffraction confirms the stereochemistry, with all substituents (2-aryl, 3-methyl, 4-aryl) in equatorial orientations.

Reduction of the Nitro Group to an Amine

The 7-nitro group is reduced to a primary amine using catalytic hydrogenation.

Hydrogenation Protocol

-

Catalyst : 10% Pd/C (5 wt% relative to substrate).

-

Solvent : Ethanol.

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (5 wt%) |

| Pressure | 1 atm H₂ |

| Time | 12 hours |

| Yield | 95% |

The product, 7-amino-2,4-diaryl-3-methyl-THQ , is characterized by NMR:

-

¹H NMR (CDCl₃) : δ 6.85 (s, 1H, ArH), 4.20 (br s, 2H, NH₂), 3.02 (m, 2H, CH₂).

N-Acylation of the Tetrahydroquinoline Nitrogen

The secondary amine at the 1-position of the THQ is acylated with propanoyl chloride.

Acylation Conditions

-

Reagents : Propanoyl chloride (2 equiv), triethylamine (3 equiv).

-

Solvent : Dichloromethane.

| Parameter | Value |

|---|---|

| Equivalents (Cl⁻) | 2.0 |

| Time | 2 hours |

| Yield | 92% |

The product, 1-propanoyl-7-amino-2,4-diaryl-3-methyl-THQ , displays IR absorption at 1,680 cm⁻¹ (amide C=O).

Coupling of the 7-Amino Group with 3,4-Dimethylbenzoyl Chloride

The final benzamide moiety is introduced via reaction with 3,4-dimethylbenzoyl chloride.

Benzoylation Protocol

-

Reagents : 3,4-Dimethylbenzoyl chloride (1.5 equiv), triethylamine (2 equiv).

-

Solvent : Ethyl acetate.

| Parameter | Value |

|---|---|

| Equivalents (Cl⁻) | 1.5 |

| Time | 2 hours |

| Yield | 88% |

Analytical Data :

-

¹H NMR (CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 2.30 (s, 6H, 2×CH₃).

Optimization and Challenges

Key Challenges

-

Regioselectivity in Povarov Reaction : The use of 3-nitroaniline ensures the nitro group occupies the 7-position post-cyclization. Competing regiochemistry is mitigated by the electron-withdrawing nitro group, which directs electrophilic attack.

-

Reduction Side Reactions : Over-reduction of the THQ ring is prevented by employing mild hydrogenation conditions.

-

Acylation Competitiveness : Sequential acylation (1-position first, 7-position second) avoids cross-reactivity between amine sites.

Yield Comparison Across Steps

| Step | Yield (%) |

|---|---|

| Povarov Reaction | 79 |

| Nitro Reduction | 95 |

| N-Propanoylation | 92 |

| Benzoylation | 88 |

| Overall Yield | 59.3 |

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: : Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: : KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.

Reduction: : NaBH4, LiAlH4, and H2 with a palladium catalyst.

Substitution: : Alkyl halides, amines, and strong bases like sodium hydride (NaH).

Major Products Formed

Oxidation: : Formation of carboxylic acids, ketones, or alcohols.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of substituted benzamides or tetrahydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.

Biology

In biological research, 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogs

Key Observations :

- Substituent Effects on Melting Points : The 2-oxo group in Compound 21 results in a lower melting point (220–221°C) compared to sulfonamide derivatives (e.g., Compound 24, 236–237°C), likely due to reduced hydrogen bonding capacity.

- Molecular Weight: The target compound (361.45 g/mol) is heavier than analogs with smaller acyl groups (e.g., 338.4 g/mol for the 2-methoxyethyl derivative ), reflecting the propanoyl group’s contribution.

- Fluorine vs. Methyl Substitution : The 3,4-difluoro analog has a lower molecular weight (344.4 g/mol) than the target compound, highlighting fluorine’s electronegativity and compact size.

Biological Activity

3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline moiety and is classified under benzamides, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

The molecular formula for this compound is . Below is a summary of its structural characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 336.43 g/mol |

| SMILES | CCC(N(CCC1)c2c1ccc(NC(c1cc(C)c(C)cc1)=O)c2)=O |

| InChI | InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-13-18(9-10-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that it may act as an enzyme inhibitor or modulate receptor activity. The precise mechanism involves binding to various enzymes or receptors that play critical roles in biochemical pathways related to diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties:

- Mechanism : It may inhibit oxidative stress-induced neuronal cell death.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxicity of the compound on breast cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Antimicrobial Study :

- Objective : To assess the efficacy against bacterial pathogens.

- Findings : The compound showed promising activity against Gram-positive bacteria with low MIC values.

-

Neuroprotection Research :

- Objective : To investigate protective effects on neuronal cells.

- Findings : The compound reduced apoptosis markers in neuronal cells subjected to oxidative stress.

Q & A

Q. How can researchers optimize the synthesis of 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise acylation and coupling reactions. For example:

- Step 1 : Prepare the tetrahydroquinoline scaffold via catalytic hydrogenation of quinoline derivatives under H₂ (1–3 atm) with Pd/C (5% w/w) in ethanol at 50°C .

- Step 2 : Introduce the propanoyl group using propionic anhydride in dichloromethane (DCM) with DMAP (4-dimethylaminopyridine) as a catalyst (0.1 eq, 24 hrs, room temperature) .

- Step 3 : Couple with 3,4-dimethylbenzamide via EDC/HOBt-mediated amide bond formation (1.2 eq benzamide, 1.5 eq EDC, 0.3 eq HOBt, DCM, 0°C to RT, 12 hrs) .

- Yield Improvement : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and optimize stoichiometry .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at 100 K with synchrotron radiation improves resolution .

- NMR Spectroscopy : Assign proton environments using ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃). Key signals: δ 1.2–1.4 ppm (propanoyl CH₃), δ 2.2–2.5 ppm (3,4-dimethylbenzamide CH₃), and δ 7.0–8.0 ppm (tetrahydroquinoline aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₂₁H₂₅N₂O₂: 337.1917) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (5 μm, 4.6 × 150 mm) with 70:30 acetonitrile/water (0.1% TFA) at 1 mL/min. Monitor λ = 254 nm; purity >98% is acceptable for biological assays .

- Stability Testing : Incubate in PBS (pH 7.4) or cell culture medium (37°C, 5% CO₂) for 24–72 hrs. Analyze degradation via LC-MS .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reactivity in amide bond formation and acyl transfer reactions?

- Methodological Answer :

- Amide Bond Formation : The reaction proceeds via a carbodiimide-mediated activation (EDC/HOBt), forming an O-acylisourea intermediate that reacts with the tetrahydroquinoline amine . Competing hydrolysis (pH >7) can reduce yields; maintain pH 4–6 with DIPEA .

- Acyl Transfer : The propanoyl group may undergo nucleophilic substitution under basic conditions (e.g., NaOH/EtOH), forming carboxylate derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with kinase structures (e.g., PDB: 1ATP). Parameterize the compound’s 3D structure (DFT-optimized geometry at B3LYP/6-31G* level) .

- Binding Affinity Analysis : Calculate ΔG values; hydrogen bonding with kinase active-site residues (e.g., Asp86, Lys33) suggests inhibitory potential .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Case Study : If IC₅₀ values vary between cell-free (e.g., 0.5 μM) and cell-based assays (e.g., 5 μM):

- Possible Factors : Membrane permeability (assess via PAMPA), protein binding (use equilibrium dialysis), or metabolic instability (perform CYP450 inhibition assays) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) and normalize to controls (e.g., DMSO) .

Safety and Compliance

-

Handling Protocols :

- Use PPE (nitrile gloves, lab coat) and fume hood (≥0.5 m/s airflow) to avoid inhalation (H335) and skin irritation (H315) .

- Store at –20°C under argon to prevent propanoyl group hydrolysis .

-

Waste Disposal : Neutralize with 10% NaOH before incineration (EPA Guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.